molecular formula C14H18ClFN2O B5290593 N-(3-chloro-4-fluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide

N-(3-chloro-4-fluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide

カタログ番号: B5290593
分子量: 284.75 g/mol
InChIキー: UJNWQUFCPBLFQC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-4-fluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide, commonly known as CFDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFDP belongs to the class of piperidinecarboxamide compounds that exhibit significant pharmacological activity.

作用機序

The exact mechanism of action of CFDP is not fully understood. However, it has been proposed that CFDP exerts its pharmacological activity by modulating the activity of voltage-gated sodium channels. CFDP has been found to bind to the inactivated state of sodium channels, leading to a decrease in their activity. This, in turn, leads to a reduction in the release of neurotransmitters, resulting in the observed antinociceptive, anxiolytic, and antidepressant activity.
Biochemical and Physiological Effects:
CFDP has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to its observed antidepressant and anxiolytic activity. CFDP has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, leading to its observed anti-inflammatory activity.

実験室実験の利点と制限

CFDP possesses several advantages for lab experiments. It exhibits significant pharmacological activity at low concentrations, making it a cost-effective compound for research purposes. Furthermore, CFDP has been found to exhibit a high degree of selectivity for voltage-gated sodium channels, making it a useful tool for studying the role of these channels in various physiological processes.
However, CFDP also possesses several limitations for lab experiments. It exhibits poor solubility in aqueous solutions, making it difficult to administer in vivo. Furthermore, CFDP has been found to exhibit low bioavailability, limiting its potential therapeutic applications.

将来の方向性

Despite its limitations, CFDP possesses significant potential for future research. One potential direction is to study the role of CFDP in the treatment of neuropathic pain. CFDP has been found to exhibit potent inhibition of voltage-gated sodium channels, making it a potential candidate for the treatment of this condition. Another potential direction is to study the potential applications of CFDP in the treatment of cancer. CFDP has been found to exhibit antitumor activity, making it a promising candidate for the development of anticancer drugs.

合成法

The synthesis of CFDP involves the reaction of 3-chloro-4-fluoroaniline with 2,6-dimethylpiperidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds via an amide bond formation, resulting in the formation of CFDP. The purity of the compound can be increased by recrystallization from an appropriate solvent.

科学的研究の応用

CFDP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antinociceptive, anxiolytic, and antidepressant activity in animal models. CFDP has also been shown to possess antitumor and anti-inflammatory activity. Furthermore, CFDP has been found to exhibit potent inhibition of voltage-gated sodium channels, making it a potential candidate for the treatment of neuropathic pain.

特性

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2,6-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O/c1-9-4-3-5-10(2)18(9)14(19)17-11-6-7-13(16)12(15)8-11/h6-10H,3-5H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNWQUFCPBLFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)NC2=CC(=C(C=C2)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。